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Cat. No.: B12377061 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the kinase selectivity profile of c-Met-IN-21, a potent

inhibitor of the c-Met receptor tyrosine kinase. The information presented herein is intended to

facilitate objective comparisons with other kinase inhibitors and is supported by available

experimental data. For the purposes of this guide, c-Met-IN-21 is understood to be "Compound

21" from the triazolothiadiazole series of c-Met inhibitors, as described in published research.

[1][2][3][4][5]

Selectivity Profile of c-Met-IN-21
c-Met-IN-21 demonstrates notable selectivity for c-Met over a range of other kinases. The

following tables summarize the available quantitative data on its inhibitory activity.

Table 1: Inhibitory Activity of c-Met-IN-21 against c-Met and PDE3

Target Inhibition (Ki) Inhibition (IC50)

c-Met 0.025 µM -

PDE3 - 0.5 µM

Table 2: Selectivity of c-Met-IN-21 against a Panel of Kinases
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Kinase Panel Number of Kinases Result

In-house panel 15 Ki > 4 µM

Upstate/Millipore panel 50 <50% inhibition at 2 µM

The in-house panel of 15 kinases included FLT3, GSK3, JAK2, KDR, SRC, SKY, and PI3K.[1]

The specific inhibition values for each of these kinases are not publicly available, but the

consistently high Ki values indicate a significant selectivity margin for c-Met. Similarly, the

broad screening against 50 other kinases showed minimal activity at a relatively high

concentration, further underscoring the selective nature of c-Met-IN-21.[1]

Experimental Protocols
The following sections detail the methodologies typically employed in determining the kinase

selectivity profile of a small molecule inhibitor like c-Met-IN-21.

Kinase Inhibition Assay (Radiometric)
This assay determines the concentration of an inhibitor required to block the activity of a

specific kinase.

Materials:

Purified recombinant kinase (e.g., c-Met)

Kinase-specific substrate (e.g., a peptide or protein)

[γ-³²P]ATP (radiolabeled ATP)

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

Test inhibitor (c-Met-IN-21) at various concentrations

96-well filter plates

Scintillation counter
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Procedure:

Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction

buffer.

Add varying concentrations of c-Met-IN-21 to the wells of the 96-well plate. A control with no

inhibitor is included.

Initiate the kinase reaction by adding [γ-³²P]ATP to each well.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60

minutes).

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

Wash the filter plate to remove unincorporated [γ-³²P]ATP.

Measure the radioactivity of the captured substrate in each well using a scintillation counter.

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the

control.

Determine the IC50 or Ki value by plotting the percentage of inhibition against the inhibitor

concentration.

Kinase Selectivity Profiling Workflow
The following diagram illustrates a typical workflow for assessing the selectivity of a kinase

inhibitor against a large panel of kinases.
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Caption: Kinase selectivity profiling workflow.
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c-Met Signaling Pathway
c-Met is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and

migration. Its signaling is initiated by the binding of its ligand, hepatocyte growth factor (HGF).

The diagram below outlines the major downstream signaling cascades activated by c-Met.
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Caption: Simplified c-Met signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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